1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(2-methoxyphenyl)urea
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Overview
Description
1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(2-methoxyphenyl)urea, also known as 'FMU', is a synthetic compound that has attracted significant attention in scientific research due to its potential applications in various fields. FMU belongs to the class of urea derivatives and has a molecular formula of C15H16N2O4.
Mechanism of Action
The exact mechanism of action of FMU is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. FMU has also been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
FMU has been reported to have several biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) in cancer cells, which can contribute to the development and progression of cancer. FMU has also been shown to inhibit the activity of certain inflammatory mediators, such as prostaglandins and cytokines.
Advantages and Limitations for Lab Experiments
One of the major advantages of using FMU in lab experiments is its high potency and selectivity towards cancer cells. This makes it a promising candidate for the development of anticancer drugs. However, one of the limitations of using FMU is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on FMU. One potential area of research is the development of novel FMU derivatives with improved solubility and bioavailability. Another area of research is the investigation of the synergistic effects of FMU with other anticancer agents. Additionally, the potential applications of FMU in other fields, such as neuroprotection and cardiovascular disease, could also be explored.
Synthesis Methods
FMU can be synthesized by the reaction of 3-(furan-3-yl)propan-1,2-diol with 2-methoxyphenyl isocyanate. The reaction is carried out in the presence of a suitable catalyst and solvent, and the product is purified using column chromatography.
Scientific Research Applications
FMU has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit promising anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. FMU has also been shown to possess anti-inflammatory and antioxidant properties.
properties
IUPAC Name |
1-[3-(furan-3-yl)-3-hydroxypropyl]-3-(2-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-20-14-5-3-2-4-12(14)17-15(19)16-8-6-13(18)11-7-9-21-10-11/h2-5,7,9-10,13,18H,6,8H2,1H3,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXTWWJGJKHFNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCCC(C2=COC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(2-methoxyphenyl)urea |
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